Methyl 2-(4-chloro-2-methylphenoxy)propanoate
CAS No.: 23844-56-6
Cat. No.: VC21274146
Molecular Formula: C11H13ClO3
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23844-56-6 |
|---|---|
| Molecular Formula | C11H13ClO3 |
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | methyl 2-(4-chloro-2-methylphenoxy)propanoate |
| Standard InChI | InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3 |
| Standard InChI Key | YWGAULPFWIQKRB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC |
Introduction
Chemical Identity and Structure
Basic Chemical Properties
Methyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.67 g/mol. It is registered under the CAS number 23844-56-6. The compound is derived from mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid) through an esterification process. As an ester, it possesses different physicochemical properties compared to its parent acid, which affects its behavior in biological systems and environmental matrices.
The basic structural components include a chlorinated toluene ring connected to a propanoate group through an oxygen atom, with the addition of a methyl group at the ester position. This specific arrangement contributes to its herbicidal activity and influences its interactions with target organisms.
Structural Characteristics
The compound contains several key structural features that contribute to its chemical reactivity and biological activity:
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A 4-chloro-2-methylphenoxy group, which serves as the aromatic portion of the molecule
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A propanoate backbone with a chiral center at the carbon adjacent to the ether linkage
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A methyl ester functional group that differentiates it from the parent acid
This structural arrangement results in a compound with both lipophilic and hydrophilic regions, affecting its absorption, distribution, and bioavailability when used as a herbicide. The presence of the methyl ester group typically increases the compound's lipophilicity compared to the free acid, potentially enhancing its ability to penetrate plant cuticles.
Stereochemistry
Methyl 2-(4-chloro-2-methylphenoxy)propanoate contains a stereogenic center at the carbon atom adjacent to the carboxyl group, resulting in potential R and S enantiomers. The biological activity of these enantiomers can differ significantly, as is the case with the parent acid mecoprop, where the R-enantiomer (mecoprop-P) exhibits substantially higher herbicidal activity .
In the case of the parent acid, the R-enantiomer is known as mecoprop-P or (R)-2-(4-chloro-2-methylphenoxy)propanoic acid, and it functions as a more potent herbicide than the racemic mixture . Similarly, the stereochemistry of methyl 2-(4-chloro-2-methylphenoxy)propanoate is likely to influence its biological activity, with the R-enantiomer potentially showing enhanced herbicidal properties.
Synthesis and Preparation
Esterification Process
The synthesis of methyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid (mecoprop) with methanol. This reaction is commonly catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as:
2-(4-chloro-2-methylphenoxy)propionic acid + methanol → methyl 2-(4-chloro-2-methylphenoxy)propanoate + water
The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process. Water removal techniques may be employed to drive the equilibrium toward the ester product, such as the use of a Dean-Stark apparatus or molecular sieves.
Industrial Production Methods
In industrial settings, the production of methyl 2-(4-chloro-2-methylphenoxy)propanoate may involve continuous flow reactors or batch processes optimized for high yield and purity. Alternative approaches might include:
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Transesterification reactions using other esters of 2-(4-chloro-2-methylphenoxy)propionic acid
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Direct esterification of the acid chloride derivative with methanol
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Enzymatic esterification using lipases as biocatalysts for higher stereoselectivity
The starting material, mecoprop, is a well-established herbicide that has been produced industrially for decades. It is typically synthesized from 4-chloro-2-methylphenol and 2-chloropropanoic acid via a nucleophilic substitution reaction .
Physical and Chemical Properties
Physical State and Appearance
While specific information about the physical state and appearance of methyl 2-(4-chloro-2-methylphenoxy)propanoate is limited in the provided search results, we can infer some properties based on its structure and related compounds. The parent acid, mecoprop, is described as a colorless, odorless, crystalline solid . Given the structural similarity, methyl 2-(4-chloro-2-methylphenoxy)propanoate is likely to be a colorless to slightly yellowish liquid or low-melting solid at room temperature, which is typical for esters of similar molecular weight.
The addition of the methyl ester group generally reduces intermolecular hydrogen bonding compared to the parent acid, potentially resulting in a lower melting point and increased volatility.
Solubility and Stability
The solubility profile of methyl 2-(4-chloro-2-methylphenoxy)propanoate can be inferred from its chemical structure and the properties of related compounds:
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Likely poorly soluble in water due to its hydrophobic nature
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Good solubility in organic solvents such as alcohols, acetone, and chlorinated solvents
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Potentially more lipophilic than the parent acid (mecoprop)
The parent acid, mecoprop, has a water solubility of approximately 895 mg/L at 25°C , but the methyl ester is expected to have significantly lower water solubility due to the replacement of the carboxylic acid group with an ester functionality.
Regarding stability, ester compounds are susceptible to hydrolysis under acidic or basic conditions, reverting to the parent acid and methanol. This chemical property may influence its environmental persistence and metabolism in biological systems.
| Spectroscopic Method | Expected Characteristic Features |
|---|---|
| NMR (¹H) | Signals for aromatic protons (6.7-7.2 ppm), methyl ester group (3.7-3.8 ppm), methyl at chiral center (1.5-1.6 ppm), methyl attached to aromatic ring (2.2-2.3 ppm) |
| NMR (¹³C) | Carbonyl carbon (170-175 ppm), aromatic carbons (115-155 ppm), methoxy carbon (50-52 ppm) |
| IR | Ester C=O stretch (1730-1750 cm⁻¹), aromatic C=C stretches (1450-1600 cm⁻¹), C-O stretches (1200-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 228 (M+), fragmentation pattern showing loss of methoxy group (M-31) |
These spectroscopic features would be essential for structural confirmation and purity assessment during synthesis and quality control procedures.
Biological Activity and Mechanism of Action
Herbicidal Properties
Methyl 2-(4-chloro-2-methylphenoxy)propanoate, like its parent acid mecoprop, exhibits herbicidal activity primarily against broadleaf weeds. The compound's ability to function as a herbicide is related to its structural similarity to natural plant auxins, allowing it to interfere with normal plant growth regulation processes.
The esterification of the parent acid to form the methyl ester may affect several aspects of its herbicidal properties, including:
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Enhanced penetration through plant cuticles due to increased lipophilicity
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Potential role as a prodrug that is hydrolyzed to the active acid form in planta
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Modified persistence in the environment compared to the free acid
These properties make it valuable in agricultural applications, particularly for selective weed control in various crops.
Mode of Action
The herbicidal action of methyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves interference with plant hormone regulation, specifically auxin pathways. As a synthetic auxin herbicide, it mimics the plant growth hormone indole-3-acetic acid (IAA) but cannot be regulated by the plant's natural metabolic processes.
The mechanism of action generally follows these steps:
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The compound enters the plant tissue, where it may be hydrolyzed to the active acid form
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It binds to auxin receptors, triggering abnormal growth responses
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This leads to uncontrolled cell elongation and division
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The resulting unregulated growth disrupts normal physiological processes
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Plant death eventually occurs due to these disruptions in growth and metabolism
This mechanism explains why synthetic auxin herbicides like methyl 2-(4-chloro-2-methylphenoxy)propanoate and mecoprop cause characteristic symptoms such as stem twisting, leaf curling, and eventually plant death.
Structure-Activity Relationship
The structure-activity relationship of phenoxy herbicides like methyl 2-(4-chloro-2-methylphenoxy)propanoate reveals several important features that contribute to their biological activity:
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The chlorine atom at the para position of the phenoxy ring enhances herbicidal activity
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The methyl group at the ortho position influences binding to the target receptor
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The stereochemistry at the alpha carbon is critical, with the R-enantiomer typically showing greater biological activity
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The ester group may influence uptake and translocation within the plant
In the case of the parent acid (mecoprop), the R-enantiomer known as mecoprop-P demonstrates substantially higher herbicidal efficacy compared to the S-enantiomer or the racemic mixture . This stereoselectivity highlights the importance of proper spatial orientation for optimal interaction with the target receptor.
Applications in Agriculture
Weed Control Applications
Methyl 2-(4-chloro-2-methylphenoxy)propanoate, as a derivative of mecoprop, is primarily utilized for controlling broadleaf weeds in various agricultural settings. While specific application information for the methyl ester is limited, its parent compound mecoprop is extensively used in:
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Cereal crop production (wheat, barley, oats)
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Turf and lawn management
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Pasture maintenance
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Combined formulations with other herbicides for broader spectrum control
The methyl ester formulation potentially offers advantages in terms of formulation stability, uptake efficiency, and rainfast properties compared to the acid form. These characteristics may make it suitable for specialized applications where enhanced penetration or specific formulation requirements are needed.
Efficacy and Spectrum of Activity
The herbicidal efficacy of methyl 2-(4-chloro-2-methylphenoxy)propanoate is expected to be similar to that of mecoprop, primarily targeting dicotyledonous (broadleaf) weeds while having minimal effect on monocotyledonous plants (grasses, cereals). This selectivity makes it valuable for weed control in grass crops.
The compound is likely effective against a range of problematic broadleaf weeds, including:
| Weed Type | Examples |
|---|---|
| Annual broadleaf weeds | Chickweed, mustard, lambsquarters |
| Perennial broadleaf weeds | Clover, dandelion, plantain |
| Woody perennials | Some brush species |
The efficacy may vary depending on application timing, environmental conditions, and weed growth stage, with younger, actively growing weeds typically being more susceptible to the herbicidal action.
Comparative Analysis with Other Herbicides
When compared to other auxinic herbicides and alternative weed control chemicals, methyl 2-(4-chloro-2-methylphenoxy)propanoate offers a specific profile of advantages and limitations:
| Herbicide Class | Comparative Advantages | Comparative Limitations |
|---|---|---|
| Other phenoxy herbicides (2,4-D, MCPA) | More effective on certain difficult-to-control weeds | Potentially higher cost |
| Benzoic acid herbicides (dicamba) | Different translocation pattern | May have different crop safety profile |
| Pyridine herbicides (triclopyr, picloram) | May have lower soil persistence | Potentially less effective on certain weed species |
| Non-auxinic herbicides | Different mode of action for resistance management | Different selectivity profile |
The specific ester form may offer formulation advantages over the acid form (mecoprop) for certain applications, particularly where enhanced plant penetration is desirable.
Environmental Fate and Toxicology
Environmental Persistence
The environmental fate may follow these general pathways:
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Hydrolysis in soil and water to form mecoprop
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Subsequent degradation following pathways established for mecoprop
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Potential photolysis in surface water
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Microbial degradation by soil bacteria and fungi
The half-life in various environmental compartments would depend on factors such as pH, temperature, microbial activity, and organic matter content. The ester form might initially show different distribution patterns compared to the acid due to its higher lipophilicity.
Degradation Pathways
The primary degradation pathway for methyl 2-(4-chloro-2-methylphenoxy)propanoate likely involves:
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Hydrolysis of the ester bond to form mecoprop and methanol
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Cleavage of the ether bond in the resulting mecoprop
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Dechlorination and ring hydroxylation by microbial enzymes
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Ring opening and further oxidation to simpler compounds
These transformations are typically mediated by soil microorganisms, although abiotic processes such as photolysis may also contribute to degradation in certain environmental compartments. The degradation products may include 4-chloro-2-methylphenol and various hydroxylated intermediates before complete mineralization.
| Safety Measure | Recommended Action |
|---|---|
| Personal Protective Equipment | Chemical-resistant gloves, laboratory coat, safety glasses or goggles, respiratory protection if needed |
| Engineering Controls | Adequate ventilation, fume hood for weighing or transferring |
| Storage Conditions | Store in a cool, dry place, away from incompatible materials |
| Spill Management | Absorb with inert material, dispose of as hazardous waste |
| First Aid Measures | Eye contact: Rinse thoroughly with water Skin contact: Wash with soap and water Ingestion: Seek medical attention Inhalation: Move to fresh air |
These precautions are consistent with the handling of other pesticide compounds and reflect the statement that "handling Methyl 2-(4-chloro-2-methylphenoxy)propanoate requires caution".
Future Research Directions
Current Research Trends
Current research on methyl 2-(4-chloro-2-methylphenoxy)propanoate and related phenoxy herbicides appears to focus on several key areas:
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Development of enantioselective synthesis methods to produce the more active R-enantiomer
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Investigation of formulation technologies to enhance efficacy and reduce environmental impact
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Elucidation of detailed molecular mechanisms of action
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Assessment of environmental fate and ecological effects
Research into the specific advantages of the methyl ester form over the free acid could potentially reveal applications where this derivative offers superior performance characteristics.
Challenges and Opportunities
Several challenges and opportunities exist in the future development and application of methyl 2-(4-chloro-2-methylphenoxy)propanoate:
| Challenges | Opportunities |
|---|---|
| Potential herbicide resistance development | Development of novel formulations with enhanced efficacy |
| Environmental persistence concerns | Creation of more environmentally friendly derivatives |
| Regulatory hurdles for new applications | Exploration of stereoselective synthesis techniques |
| Competition from newer herbicide technologies | Integration into integrated pest management systems |
Addressing these challenges while capitalizing on opportunities will be critical for the continued relevance of phenoxy herbicides like methyl 2-(4-chloro-2-methylphenoxy)propanoate in agricultural and other applications.
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